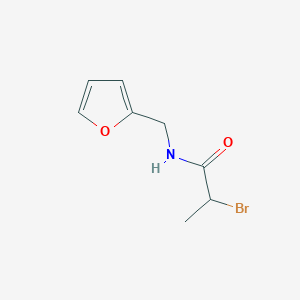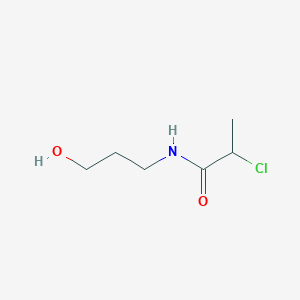![molecular formula C23H21ClN4OS B3033879 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1243025-61-7](/img/structure/B3033879.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Descripción general
Descripción
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a piperazine ring, a thienopyrimidine core, and chlorophenyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization with the piperazine and phenyl groups. Common synthetic routes may involve:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Functionalization with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, often using chlorophenylpiperazine as a starting material.
Introduction of Phenyl Groups: The phenyl groups can be added through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or phenyl rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, organometallic reagents, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular pathways.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may find applications in the development of new agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: The compound may interact with specific receptors, such as G-protein coupled receptors or ion channels, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of enzymes involved in key metabolic pathways, thereby altering cellular functions.
Signal Transduction Modulation: The compound may influence signal transduction pathways, affecting processes like cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and phenyl groups but has a different core structure.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Similar in having the piperazine and chlorophenyl groups but differs in the benzamide moiety.
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Contains the piperazine and chlorophenyl groups but has a pyridine core.
Uniqueness
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of a thienopyrimidine core with piperazine and phenyl substituents, which may confer distinct pharmacological properties and synthetic versatility.
Propiedades
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-6-2-3-7-16(15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-9-5-4-8-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEMGMRECGZDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


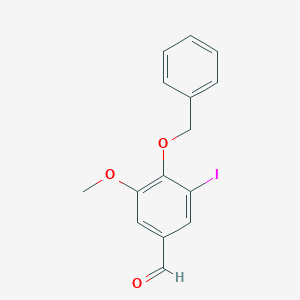
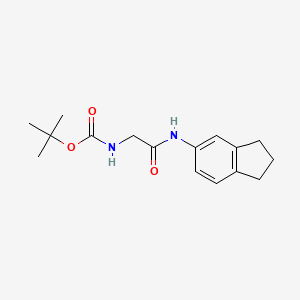
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)
![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
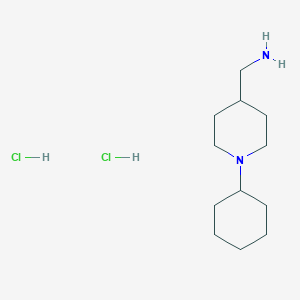


![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
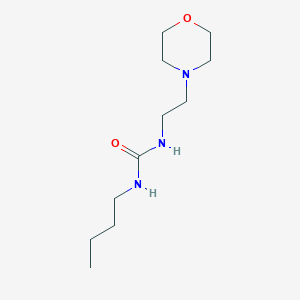
![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)
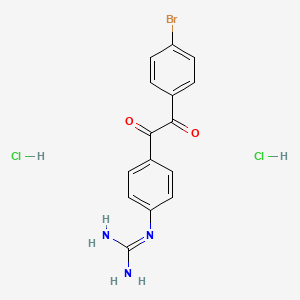
![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)
